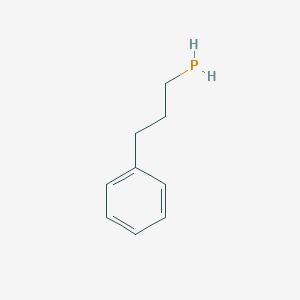
(3-Phenylpropyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylpropyl)phosphane is an organophosphorus compound characterized by a phosphane group attached to a 3-phenylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)phosphane typically involves the reaction of a phosphane precursor with a 3-phenylpropyl halide. One common method is the reaction of triphenylphosphine with 3-phenylpropyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Substituted phosphane derivatives.
Applications De Recherche Scientifique
(3-Phenylpropyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Phenylpropyl)phosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphane group can coordinate with metal centers to facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.
Diphenylphosphine: Another phosphane compound with similar properties.
Phenylphosphine: A simpler phosphane compound with a single phenyl group.
Uniqueness
(3-Phenylpropyl)phosphane is unique due to the presence of the 3-phenylpropyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other phosphane compounds may not be as effective.
Propriétés
Numéro CAS |
54722-11-1 |
|---|---|
Formule moléculaire |
C9H13P |
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
3-phenylpropylphosphane |
InChI |
InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Clé InChI |
YFYQKMNNSHKRPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


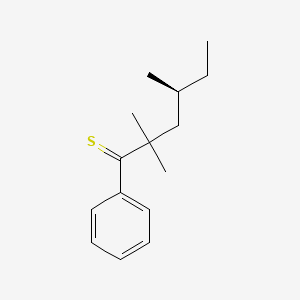
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
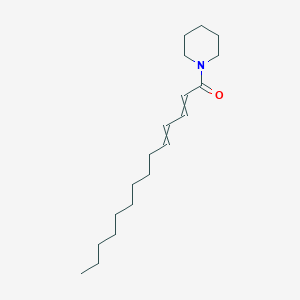
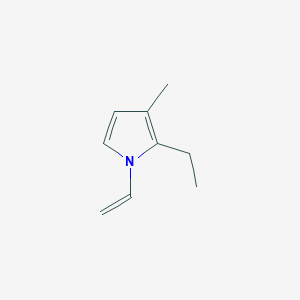
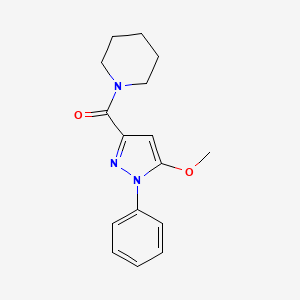
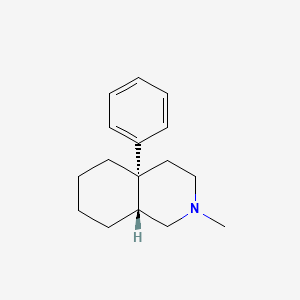
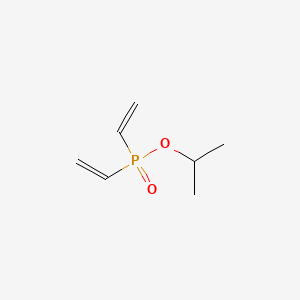
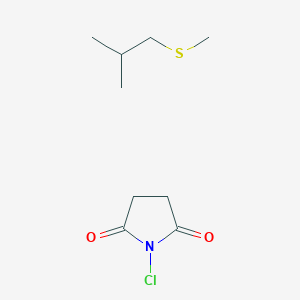
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
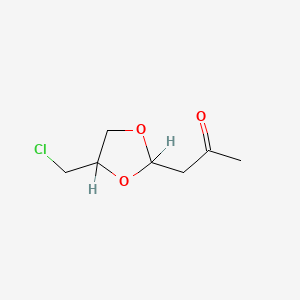
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
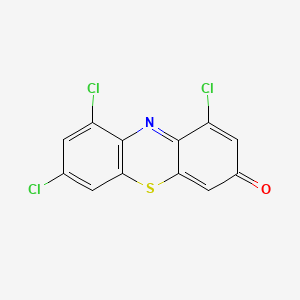
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
